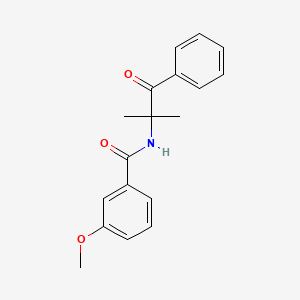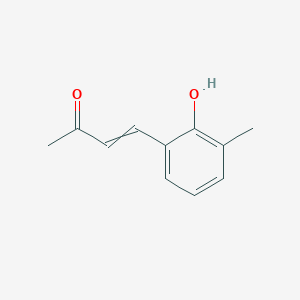![molecular formula C13H21N5O B14227404 N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea CAS No. 827589-15-1](/img/structure/B14227404.png)
N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an amino group at the 6-position and a urea linkage connecting it to a piperidine ring. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and 2-(piperidin-1-yl)ethylamine.
Formation of Urea Linkage: The two starting materials are reacted with a suitable isocyanate or carbodiimide to form the urea linkage. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Processes: Employing automated processes for mixing, reaction control, and purification to ensure consistency and efficiency.
Quality Control: Implementing stringent quality control measures to monitor the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The amino group on the pyridine ring can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Involvement: The compound can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(6-Aminopyridin-2-yl)-N’-[2-(pyrrolidin-1-yl)ethyl]urea: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
N-(6-Aminopyridin-2-yl)-N’-[2-(azepan-1-yl)ethyl]urea: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea is unique due to its specific combination of a pyridine ring with an amino group and a piperidine ring connected via a urea linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
827589-15-1 |
|---|---|
Fórmula molecular |
C13H21N5O |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
1-(6-aminopyridin-2-yl)-3-(2-piperidin-1-ylethyl)urea |
InChI |
InChI=1S/C13H21N5O/c14-11-5-4-6-12(16-11)17-13(19)15-7-10-18-8-2-1-3-9-18/h4-6H,1-3,7-10H2,(H4,14,15,16,17,19) |
Clave InChI |
IHYCHPRHMOCCML-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCNC(=O)NC2=CC=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)



![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)

![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)


